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Compound of Interest

Compound Name: Cyp51-IN-19

Cat. No.: B15563336

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the in
vitro use of Cyp51-IN-19 (also referred to as compound C07), a potent inhibitor of fungal
lanosterol 14a-demethylase (CYP51). The information is based on the findings published in the
Journal of Medicinal Chemistry by Yan Z, et al. in 2024.[1][2][3]

Cyp51-IN-19 has demonstrated significant antifungal activity, particularly against azole-
resistant strains, by inhibiting ergosterol biosynthesis and stimulating the production of reactive
oxygen species (ROS).[1][2]

Data Presentation
Antifungal Activity of Cyp51-IN-19

The minimum inhibitory concentration (MIC) of Cyp51-IN-19 was determined against a panel of
Candida species. The MIC80, the concentration at which 80% of fungal growth is inhibited, is
reported below.
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Fungal Strain MIC80 (pg/mL)
Candida albicans SC5314 0.25

Candida albicans 12023 0.125

Candida parapsilosis ATCC 22019 0.063

Candida tropicalis 2023 0.125

Candida glabrata 5023 0.5
Cryptococcus neoformans H99 0.125
Azole-Resistant C. albicans 103 1
Azole-Resistant C. albicans 116 2
Azole-Resistant C. albicans 118 1

. hibi -

Assay Organism/Target IC50
CYP51 Inhibition Candida albicans 0.18 uM
Cytotoxicity (HelLa cells) Human > 64 pg/mL

Signaling Pathway

The primary mechanism of action of Cyp51-IN-19 is the inhibition of CYP51, a key enzyme in
the ergosterol biosynthesis pathway in fungi. This inhibition leads to the depletion of ergosterol,
a vital component of the fungal cell membrane, and the accumulation of toxic sterol
intermediates. This disruption of the cell membrane integrity is believed to induce cellular
stress, leading to the generation and accumulation of reactive oxygen species (ROS), which
ultimately results in fungal cell death.
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Caption: Inhibition of CYP51 by Cyp51-IN-19 disrupts ergosterol synthesis, leading to ROS
production and fungal cell death.

Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3
guidelines for yeast.
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Experimental Workflow:
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Cyp51-IN-19.
Methodology:

e Inoculum Preparation: Culture the fungal strain on Sabouraud Dextrose Agar (SDA) at 35°C.
Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland
standard. Further dilute this suspension in RPMI 1640 medium (buffered with MOPS) to a
final concentration of 0.5-2.5 x 10”3 cells/mL.

e Drug Dilution: Prepare a stock solution of Cyp51-IN-19 in dimethyl sulfoxide (DMSO).
Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve
final concentrations ranging from 0.0313 to 64 pyg/mL. Ensure the final DMSO concentration
does not exceed 1% (V/v).

e Inoculation and Incubation: Add 100 pL of the prepared fungal inoculum to each well of the
microtiter plate containing 100 uL of the serially diluted Cyp51-IN-19. Include a drug-free
control (inoculum only) and a sterility control (medium only). Incubate the plates at 35°C.

o MIC Determination: After 24-48 hours of incubation, determine the MIC80 by measuring the
optical density at 600 nm using a microplate reader. The MIC80 is the lowest concentration
of the compound that causes an 80% reduction in turbidity compared to the drug-free
control.

Ergosterol Biosynthesis Inhibition Assay
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This assay quantifies the amount of ergosterol in fungal cells after treatment with Cyp51-IN-19

to confirm its inhibitory effect on the ergosterol pathway.

Methodology:

Cell Culture and Treatment: Grow C. albicans SC5314 in Yeast Peptone Dextrose (YPD)
broth at 30°C to the mid-logarithmic phase. Treat the cells with Cyp51-IN-19 at various
concentrations (e.g., 0.25x, 1x, and 4x MIC80) for 12 hours.

Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and
record the wet weight. Saponify the cell pellet by adding 25% (w/v) alcoholic potassium
hydroxide solution and incubating at 85°C for 1 hour.

Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids by adding
n-heptane and sterile water, followed by vigorous vortexing. Collect the n-heptane layer.

GC-MS Analysis: Analyze the extracted sterols using a Gas Chromatography-Mass
Spectrometry (GC-MS) system. Compare the sterol profile of treated cells to that of
untreated controls to determine the percentage of ergosterol reduction.

Reactive Oxygen Species (ROS) Accumulation Assay

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

to measure intracellular ROS levels.

Methodology:

e Cell Preparation and Treatment: Culture C. albicans SC5314 in YPD broth to the mid-

logarithmic phase. Harvest the cells, wash with PBS, and resuspend in PBS to a density of 1
x 1077 cells/mL. Treat the cells with Cyp51-IN-19 at various concentrations (e.g., 1x, 2x, and
4x MIC80) at 37°C for a specified time (e.g., 4 hours).

Staining: Add DCFH-DA to the cell suspension to a final concentration of 10 yuM and incubate
in the dark at 37°C for 30 minutes.

Flow Cytometry Analysis: Analyze the fluorescence intensity of the stained cells using a flow
cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
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An increase in fluorescence intensity indicates an accumulation of intracellular ROS.

Disclaimer

These protocols and application notes are intended for research use only. The provided
concentrations are recommendations based on published data and may require optimization
for specific experimental conditions, cell lines, or fungal strains. It is the responsibility of the
end-user to determine the suitability of these protocols for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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